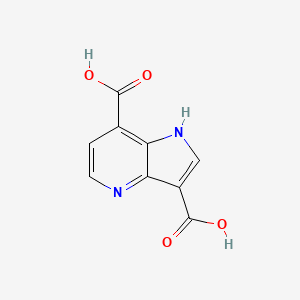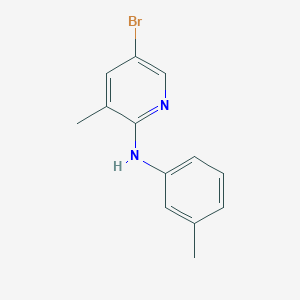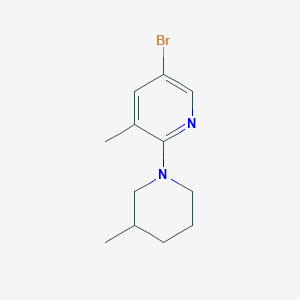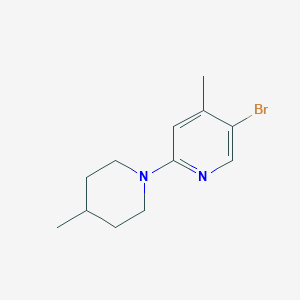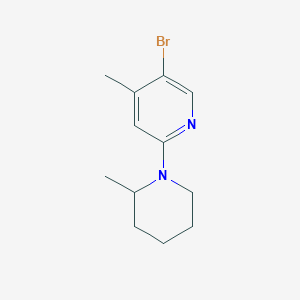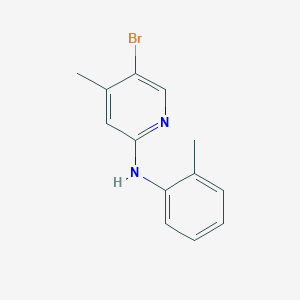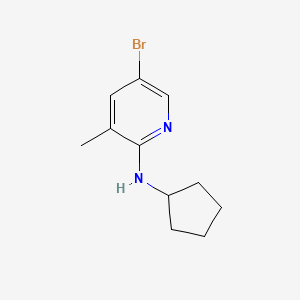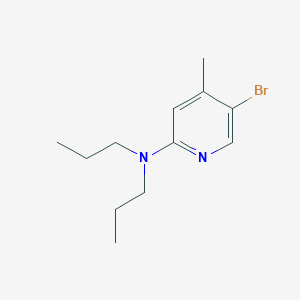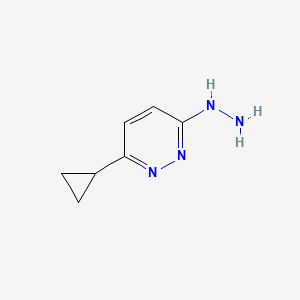
3-Cyclopropyl-6-hydrazinylpyridazine
Overview
Description
3-Cyclopropyl-6-hydrazinylpyridazine is a chemical compound with the molecular formula C7H10N4 and a molecular weight of 150.18 g/mol It is characterized by the presence of a cyclopropyl group and a hydrazinyl group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-hydrazinylpyridazine typically involves the reaction of cyclopropylamine with 6-chloropyridazine under hydrazine conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
- The reaction mixture is heated to reflux for several hours.
- The product is isolated by filtration and purified by recrystallization.
Cyclopropylamine: reacts with in the presence of .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-hydrazinylpyridazine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted hydrazinyl derivatives.
Scientific Research Applications
3-Cyclopropyl-6-hydrazinylpyridazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-hydrazinylpyridazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-6-aminopyridazine
- 3-Cyclopropyl-6-methylpyridazine
- 3-Cyclopropyl-6-ethoxypyridazine
Uniqueness
3-Cyclopropyl-6-hydrazinylpyridazine is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of structural features that can be leveraged for specific applications in research and industry.
Properties
IUPAC Name |
(6-cyclopropylpyridazin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-9-7-4-3-6(10-11-7)5-1-2-5/h3-5H,1-2,8H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYUKNGGBCPGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525294.png)
![4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525296.png)
![3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525300.png)
![5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525301.png)
![5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1525303.png)
